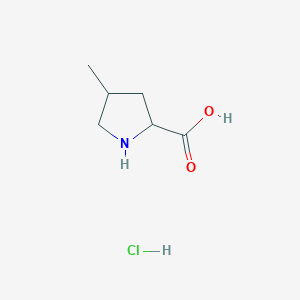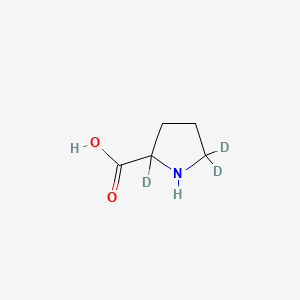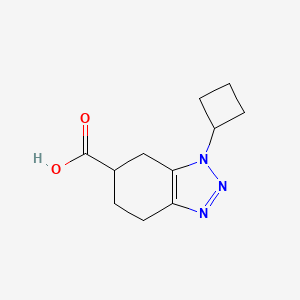
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride is an organic compound with a molecular formula of C13H20Cl2N2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyridine and cyclohexane, featuring a chloropyridinyl group and a methylcyclohexylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and N-methylcyclohexanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C and 25°C.
Catalysts and Reagents: Commonly used catalysts include palladium on carbon (Pd/C) and reagents such as sodium borohydride (NaBH4) for reduction reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((6-chloropyridin-3-yl)methyl)morpholine
- N-((6-chloropyridin-3-yl)methyl)-N-methylamine
Uniqueness
4-((6-chloropyridin-3-yl)methyl)-N-methylcyclohexan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridinyl group and a methylcyclohexylamine moiety makes it particularly versatile in various applications.
Propriétés
Formule moléculaire |
C13H20Cl2N2 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
4-[(6-chloropyridin-3-yl)methyl]-N-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-12-5-2-10(3-6-12)8-11-4-7-13(14)16-9-11;/h4,7,9-10,12,15H,2-3,5-6,8H2,1H3;1H |
Clé InChI |
NAQWWTRFQBSPRA-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC(CC1)CC2=CN=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)








![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)

